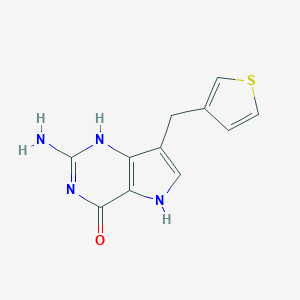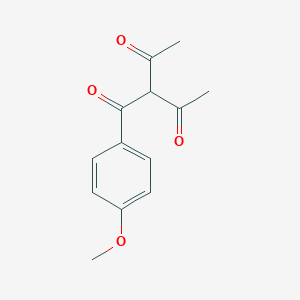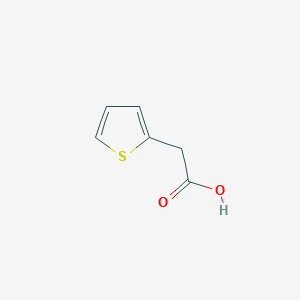
2-噻吩乙酸
概述
描述
2-Thiopheneacetic acid is an organosulfur compound with the molecular formula C₆H₆O₂S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One method involves the Friedel-Crafts alkylation of thiophene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation of 2-Thiopheneethanol: Another method involves the oxidation of 2-thiopheneethanol using an oxidizing agent such as oxygen in the presence of a catalyst like bentonite and a co-catalyst such as triethylamine.
Industrial Production Methods: The industrial production of 2-thiopheneacetic acid often involves the use of readily available and cost-effective raw materials. The process typically includes steps such as alkylation, hydrolysis, and purification to obtain high yields of the desired product .
Types of Reactions:
Oxidation: 2-Thiopheneacetic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert 2-thiopheneacetic acid into its corresponding alcohol, 2-thiopheneethanol, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus pentachloride.
Major Products Formed:
Oxidation: Oxidized derivatives such as thiophene-2-carboxylic acid.
Reduction: 2-Thiopheneethanol.
Substitution: 2-Thiopheneacetyl chloride.
科学研究应用
2-Thiopheneacetic acid has a wide range of applications in scientific research:
作用机制
Target of Action
2-Thiopheneacetic acid is an organosulfur compound . It is primarily used in the preparation of rosette-like nanoscale Au materials . .
Mode of Action
It is known to be a precursor to the antibiotics cephaloridine and cephalothin , suggesting it may have antibacterial properties
Biochemical Pathways
It is known to be involved in the synthesis of cephaloridine and cephalothin , two antibiotics that inhibit bacterial cell wall synthesis.
Result of Action
As a precursor to the antibiotics cephaloridine and cephalothin , it may contribute to their antibacterial effects.
Action Environment
It is known to be sensitive to oxygen and light, and it can oxidize and discolor
生化分析
Biochemical Properties
It is known that it is a precursor to certain antibiotics , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in antibiotic synthesis.
Cellular Effects
As a precursor to antibiotics, it may influence cell function by contributing to the production of compounds that inhibit bacterial growth .
Molecular Mechanism
Its role as a precursor to antibiotics suggests that it may be involved in enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression .
相似化合物的比较
- Thiophene-3-acetic acid
- 2-Thiophenecarboxylic acid
- 2-Thiophenepropionic acid
- 2-Thiopheneethanol
- 2-Thiopheneacetyl chloride
属性
IUPAC Name |
2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJRBWINMFUUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062059 | |
| Record name | 2-Thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-77-0, 69492-74-6 | |
| Record name | 2-Thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thienylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopheneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069492746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiopheneacetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thienylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPHENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8S4F49X7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Thiopheneacetic acid?
A1: The molecular formula of 2-Thiopheneacetic acid is C6H6O2S, and its molecular weight is 142.18 g/mol.
Q2: What spectroscopic data is available for characterizing 2-Thiopheneacetic acid?
A2: 2-Thiopheneacetic acid can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques provide information about the functional groups, structure, and purity of the compound. [, , , , , , ]
Q3: What is the melting point of 2-Thiopheneacetic acid?
A3: The melting point of 2-Thiopheneacetic acid was determined to be 335.745 K (62.595 °C) through adiabatic calorimetry. []
Q4: How does 2-Thiopheneacetic acid perform as an adsorbate on various resins?
A4: Studies have investigated the adsorption thermodynamics and kinetics of 2-Thiopheneacetic acid on resins like XAD-4, NDA-100, and ND-90. Results indicate Langmuir monolayer adsorption on XAD-4 and a combination of monolayer adsorption, capillary condensation, and micropore volume filling on NDA-100 and ND-90. [, ]
Q5: Can 2-Thiopheneacetic acid be used in the fabrication of electrically conductive scaffolds?
A5: Yes, research has shown the successful fabrication of electrically conductive scaffolds utilizing a thiophene-functionalized hyperbranched aliphatic polyester derived from 2-Thiopheneacetic acid, along with polythiophene and poly(ε-caprolactone). This innovative scaffold holds promise for tissue engineering applications. []
Q6: What are some applications of 2-Thiopheneacetic acid in organic synthesis?
A6: 2-Thiopheneacetic acid is a valuable building block in organic synthesis. It can be used to synthesize various derivatives, including thioureides, amides, and esters, which exhibit diverse biological activities. [, , , ]
Q7: Does 2-Thiopheneacetic acid play a role in the synthesis of nanoparticles?
A7: Yes, 2-Thiopheneacetic acid has been employed in the synthesis of gold nanorosettes. It acts as a reducing agent for gold ions and simultaneously polymerizes into polythiophene derivatives, which guide the formation of the rosette-like nanostructures. These nanostructures exhibit potential as SERS-active substrates. []
Q8: Have there been any computational studies on the hydrogen bonding properties of 2-Thiopheneacetic acid?
A8: Yes, theoretical models have been developed to understand the hydrogen bond infrared spectra in 2-Thiopheneacetic acid crystals. These models consider factors like Fermi resonance, Davydov coupling effects, and isotopic substitution to accurately reproduce and predict spectral features. [, ]
Q9: How does the presence of the thiophene ring in 2-Thiopheneacetic acid impact its properties compared to similar aliphatic carboxylic acids?
A9: The thiophene ring introduces unique electronic properties to 2-Thiopheneacetic acid compared to aliphatic analogs. It can influence acidity, reactivity, and interactions with other molecules. [, , ]
Q10: Are there any known challenges or considerations regarding the stability or formulation of 2-Thiopheneacetic acid?
A10: While specific stability and formulation challenges are not extensively detailed in the provided research, it's important to consider potential issues like oxidation sensitivity, particularly for the sulfur atom in the thiophene ring. Formulation strategies may involve using antioxidants or appropriate packaging to mitigate such concerns. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
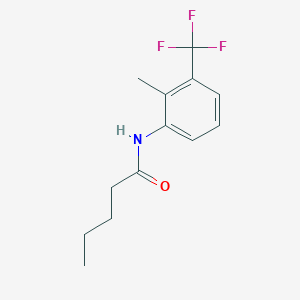
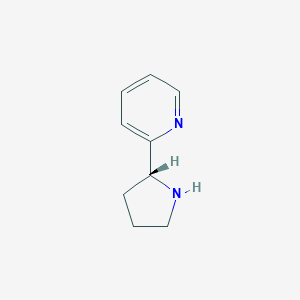

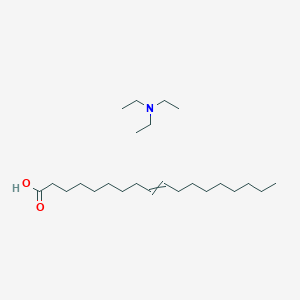
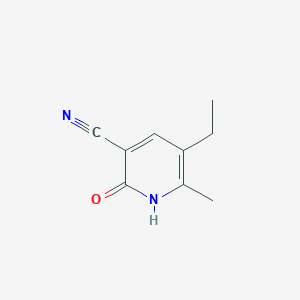
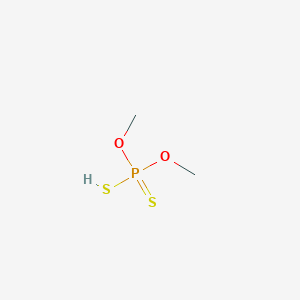
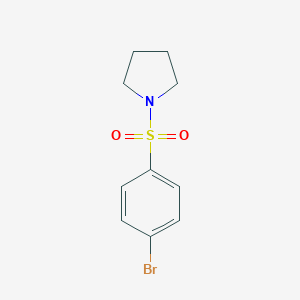
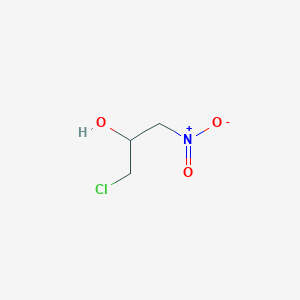
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
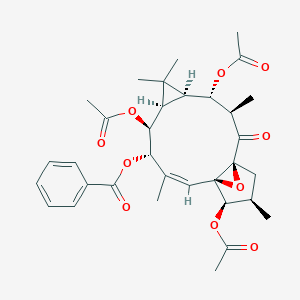
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
